Degarelix-d7: A Technical Guide for Researchers
Degarelix-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Degarelix-d7, a deuterated analog of the gonadotropin-releasing hormone (GnRH) antagonist, Degarelix. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, structure, and applications in analytical and pharmacokinetic studies.
Introduction to Degarelix and Degarelix-d7
Degarelix is a synthetic decapeptide antagonist of GnRH used in the treatment of advanced prostate cancer.[1][2][3] By reversibly binding to GnRH receptors in the pituitary gland, it rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels.[1][2][4][5][6]
Degarelix-d7 is a stable, deuterium-labeled version of Degarelix.[7] It serves as an invaluable internal standard for the quantitative analysis of Degarelix in biological matrices.[8] The incorporation of seven deuterium atoms results in a distinct mass shift, enabling precise differentiation and quantification in mass spectrometry-based assays, without altering the molecule's chemical behavior.[7][8]
Chemical Structure and Properties
The key structural difference between Degarelix and Degarelix-d7 lies in the isotopic labeling of the L-leucyl residue.
Chemical Structure of Degarelix-d7
The seven deuterium atoms in Degarelix-d7 are located on the L-leucine amino acid residue.
Caption: Simplified representation of the Degarelix-d7 peptide sequence highlighting the deuterated Leucine (d7) residue.
Quantitative Data
The table below summarizes the key quantitative data for Degarelix and its deuterated analog.
| Property | Degarelix | Degarelix-d7 |
| Molecular Formula | C₈₂H₁₀₃ClN₁₈O₁₆[9][10] | C₈₂H₉₆D₇ClN₁₈O₁₆[11][12] |
| Molecular Weight | 1632.26 g/mol [9] | 1639.33 g/mol [11][12] |
| Synonyms | FE 200486[13] | FE 200486-d7[7] |
| Formulations | Acetate salt[13], for injection[14] | Ditrifluoroacetate salt[11], TFA salt[8] |
Mechanism of Action of Degarelix
The therapeutic effect of Degarelix, and by extension the analytical utility of Degarelix-d7, is rooted in its mechanism as a GnRH receptor antagonist. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of Degarelix as a GnRH receptor antagonist.
Experimental Protocols and Applications
Degarelix-d7 is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify Degarelix concentrations in plasma or other biological samples.
General Experimental Workflow for Quantification of Degarelix
The following diagram outlines a typical workflow for a pharmacokinetic study of Degarelix using Degarelix-d7.
Caption: A typical experimental workflow for the quantification of Degarelix using Degarelix-d7 as an internal standard.
Detailed Methodological Considerations
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Sample Preparation: A known concentration of Degarelix-d7 is spiked into the biological samples (plasma, serum, etc.) and calibration standards. This is followed by a sample clean-up procedure, such as protein precipitation with acetonitrile or solid-phase extraction (SPE), to remove interfering substances.
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Chromatographic Separation: The extracted samples are then subjected to high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate Degarelix and Degarelix-d7 from other components. A C18 reversed-phase column is typically used with a gradient elution of mobile phases like water and acetonitrile containing a small percentage of formic acid.
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Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for both Degarelix and Degarelix-d7.
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Quantification: The concentration of Degarelix in the unknown samples is determined by calculating the peak area ratio of the analyte (Degarelix) to the internal standard (Degarelix-d7) and comparing it to a calibration curve constructed from standards with known concentrations of Degarelix and a fixed concentration of Degarelix-d7.
Logical Relationship
The relationship between Degarelix and Degarelix-d7 is straightforward and is depicted in the diagram below.
Caption: The logical progression from the parent drug to its deuterated analog and its primary application.
Conclusion
Degarelix-d7 is an essential tool for the accurate and precise quantification of Degarelix in preclinical and clinical research. Its use as an internal standard in modern bioanalytical techniques like LC-MS/MS is critical for robust pharmacokinetic and metabolic studies, ultimately supporting the safe and effective use of Degarelix in the treatment of prostate cancer. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.
References
- 1. Degarelix - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Degarelix Injection: MedlinePlus Drug Information [medlineplus.gov]
- 4. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. Degarelix | 214766-78-6 [chemicalbook.com]
- 10. drugs.com [drugs.com]
- 11. Degarelix-d7 Ditrifluoroacetate | Axios Research [axios-research.com]
- 12. theclinivex.com [theclinivex.com]
- 13. Degarelix Acetate | C84H107ClN18O18 | CID 16186010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
